molecular formula C16H14N2O2S B14278992 1-(4-Methylbenzene-1-sulfonyl)-2-phenyl-1H-imidazole CAS No. 150205-84-8

1-(4-Methylbenzene-1-sulfonyl)-2-phenyl-1H-imidazole

Katalognummer: B14278992
CAS-Nummer: 150205-84-8
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: PVASNXLRVSGJJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methylbenzene-1-sulfonyl)-2-phenyl-1H-imidazole is an organic compound that features a sulfonyl group attached to a phenyl ring and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2-phenyl-1H-imidazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenyl-1H-imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methylbenzene-1-sulfonyl)-2-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Methylbenzene-1-sulfonyl)-2-phenyl-1H-imidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylbenzenesulfonyl Chloride: A precursor in the synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2-phenyl-1H-imidazole.

    2-Phenyl-1H-imidazole: Another precursor used in the synthesis.

    Tosyl Azide: A related compound used in organic synthesis.

Uniqueness

This compound is unique due to its specific combination of a sulfonyl group and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

150205-84-8

Molekularformel

C16H14N2O2S

Molekulargewicht

298.4 g/mol

IUPAC-Name

1-(4-methylphenyl)sulfonyl-2-phenylimidazole

InChI

InChI=1S/C16H14N2O2S/c1-13-7-9-15(10-8-13)21(19,20)18-12-11-17-16(18)14-5-3-2-4-6-14/h2-12H,1H3

InChI-Schlüssel

PVASNXLRVSGJJG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.